7-Chloro-1H-indazol-3-ol
Overview
Description
7-Chloro-1H-indazol-3-ol: is a heterocyclic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . The presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position of the indazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indazol-3-ol can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines . Another method includes the use of Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. The use of transition metal catalysts, such as copper or palladium, is common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or reduced derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: Indazole derivatives, including 7-Chloro-1H-indazol-3-ol, are explored for their therapeutic potential in treating various diseases, such as cancer and inflammatory conditions .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-Chloro-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, such as kinases, to exert its biological effects .
Comparison with Similar Compounds
1H-indazole: A basic indazole structure without any substituents.
7-Bromo-1H-indazol-3-ol: Similar to 7-Chloro-1H-indazol-3-ol but with a bromine atom instead of chlorine.
1H-indazole-3-amine: An indazole derivative with an amine group at the 3rd position.
Uniqueness: this compound is unique due to the presence of both a chlorine atom at the 7th position and a hydroxyl group at the 3rd position. This combination of substituents imparts distinct chemical properties and potential biological activities compared to other indazole derivatives .
Properties
IUPAC Name |
7-chloro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXHRBDLTUNMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978681 | |
Record name | 7-Chloro-1H-indazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6290-87-5 | |
Record name | 6290-87-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-1H-indazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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